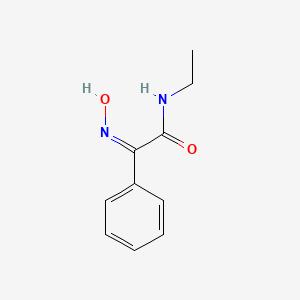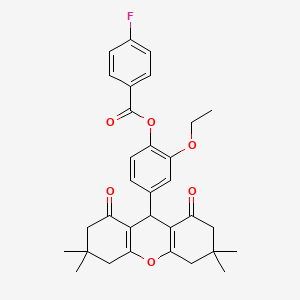![molecular formula C20H24N4O2 B11600593 N-[2-(dimethylamino)ethyl]-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide](/img/structure/B11600593.png)
N-[2-(dimethylamino)ethyl]-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PCz , is a fascinating compound with diverse applications. It belongs to the family of carbazole-based materials and exhibits intriguing properties.
Méthodes De Préparation
Synthetic Routes:: PCz can be synthesized through various methods, including:
Acylation Reaction: The reaction of 9-ethylcarbazole with 2-(dimethylamino)ethyl chloride or bromide in the presence of a base (such as sodium hydride or potassium carbonate) yields PCz.
Amide Formation: Another approach involves the condensation of 9-ethylcarbazole with 2-(dimethylamino)ethylamine in the presence of a coupling agent (e.g., EDC or DCC).
Industrial Production:: Industrial-scale production typically involves optimizing the synthetic route for efficiency, scalability, and cost-effectiveness.
Analyse Des Réactions Chimiques
PCz undergoes several reactions:
Electrophilic Substitution: The carbazole moiety is susceptible to electrophilic substitution, leading to functionalized derivatives.
Oxidation: PCz can be oxidized to form radical cations, which are useful in organic electronics.
Reduction: Reduction of PCz can yield its corresponding anion or other reduced forms.
Substitution: Alkyl or aryl groups can replace the dimethylaminoethyl group.
Common reagents include Lewis acids, oxidants (e.g., DDQ), and reducing agents (e.g., LiAlH₄). Major products include substituted PCz derivatives.
Applications De Recherche Scientifique
PCz finds applications in:
Organic Light Emitting Diodes (OLEDs): As a charge-transporting material due to its high mobility.
Photovoltaic Cells: Enhancing charge separation and transport.
Memory Devices: Utilized in memory-based devices.
Mécanisme D'action
The exact mechanism of PCz’s effects depends on its application context. In OLEDs, it facilitates charge transport and recombination. In photovoltaics, it aids in efficient charge separation.
Comparaison Avec Des Composés Similaires
PCz stands out due to its carbazole-based structure. Similar compounds include:
Carbazole: The parent compound without the ethanediamide linker.
Bis[2-(N,N-dimethylamino)ethyl] ether: A related compound with different properties.
Propriétés
Formule moléculaire |
C20H24N4O2 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-N'-(9-ethylcarbazol-3-yl)oxamide |
InChI |
InChI=1S/C20H24N4O2/c1-4-24-17-8-6-5-7-15(17)16-13-14(9-10-18(16)24)22-20(26)19(25)21-11-12-23(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,25)(H,22,26) |
Clé InChI |
BYDUTCBKBFNOSP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)NC(=O)C(=O)NCCN(C)C)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-N'-[(4Z)-2,2-dimethyltetrahydro-4H-pyran-4-ylidene]acetohydrazide](/img/structure/B11600518.png)
![ethyl (5Z)-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11600520.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11600522.png)
![9-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11600530.png)
![6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11600536.png)
![N-benzyl-2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11600541.png)
![6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600542.png)
![(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B11600550.png)

![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11600567.png)
![2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11600575.png)

![3-[1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11600577.png)
![6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600594.png)
